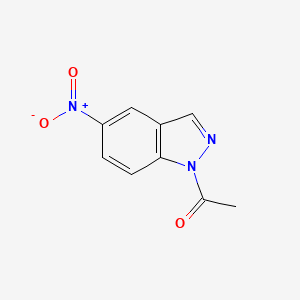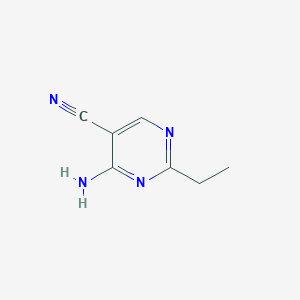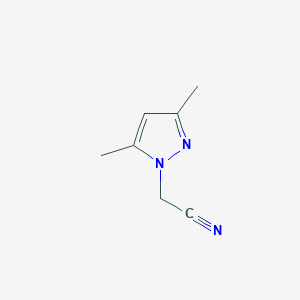
(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
概要
説明
“(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile” is a chemical compound with the molecular formula C7H9N3 . It has been used in the synthesis of various other compounds and has been studied for its properties .
Synthesis Analysis
The compound has been prepared in several studies. For instance, it has been synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another study reported its preparation from 3,5-dimethylpyrazol and chlorotrimethylsilane .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using various techniques such as X-ray crystallography . The compound has been found to exhibit a distorted square-planar geometry .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For example, it has been used in the synthesis of copper (II) complexes . It has also been found to react differently with nitrogen bases having different numbers of labile hydrogen atoms .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 135.17 g/mol . The compound’s InChI code is 1S/C7H9N3/c1-6-5-7(2)10(9-6)4-3-8/h5H,4H2,1-2H3 .科学的研究の応用
Antiviral and Antitumoral Activity
Compounds derived from (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile have shown promising results in in vitro studies for their antiviral and antitumoral activities. The synthesis of a new series of derivatives has led to compounds that exhibit significant biological properties, which can be fine-tuned for either antiviral or antitumoral activity. This is particularly relevant in the search for new treatments against viruses and cancer .
Tubulin Polymerization Inhibition
The antitumoral activity of these compounds has been attributed to their ability to inhibit tubulin polymerization. This mechanism is crucial as it disrupts the mitotic spindle formation, thereby preventing cancer cells from dividing and proliferating .
Synthesis of Bioactive Chemicals
The pyrazole scaffold, which includes (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, is frequently used in the synthesis of bioactive chemicals. These compounds are pivotal in medicinal chemistry for the development of new drugs with various pharmacological functions .
Agrochemistry Applications
In agrochemistry, pyrazole derivatives are utilized for their potential as pesticides and herbicides. The structural versatility of (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile allows for the creation of various compounds that can be tested for their effectiveness in protecting crops from pests and diseases .
Coordination Chemistry
Pyrazole-based ligands, such as those derived from (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, are important in coordination chemistry. They can form complexes with metals, which are useful in catalysis and materials science .
Antileishmanial and Antimalarial Evaluation
Derivatives of (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile have been evaluated for their antileishmanial and antimalarial properties. Molecular simulation studies have justified the potent in vitro activity against these diseases, making them candidates for further drug development .
作用機序
Target of Action
It has been used as a corrosion inhibitor for mild steel in acidic solutions . It’s also been used in the synthesis of various organic compounds .
Mode of Action
The compound acts as a corrosion inhibitor by forming a protective layer on the surface of the metal, reducing the incidence of corrosion . It’s also been used in organic synthesis, participating in various reactions .
Biochemical Pathways
Its role in organic synthesis suggests it may participate in various chemical reactions and pathways .
Pharmacokinetics
Its physical properties such as molecular weight (13517 g/mol) and solid form at room temperature are known .
Result of Action
The primary result of the action of (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is the inhibition of corrosion in metals, specifically mild steel . In organic synthesis, it serves as an intermediate in the formation of various organic compounds .
Action Environment
The action of (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile can be influenced by environmental factors. For instance, its effectiveness as a corrosion inhibitor is tested in acidic environments . Additionally, its use in organic synthesis often requires specific reaction conditions .
Safety and Hazards
将来の方向性
The compound has been used as a key compound in the preparation of different (3,5-dimethylpyrazolyl)silanes by transsilylation . It has also been used in the study of poly (3,5-dimethylpyrazole-1-ylmethyl)benzene ligands . These studies suggest that the compound has potential for further developments in catalytic processes relating to catecholase activity .
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-6-5-7(2)10(9-6)4-3-8/h5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNELIHKNMZMNLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640814 | |
| Record name | (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile | |
CAS RN |
1134684-85-7 | |
| Record name | (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



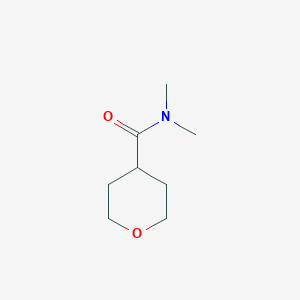
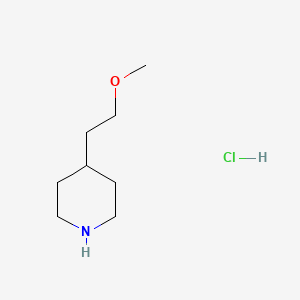

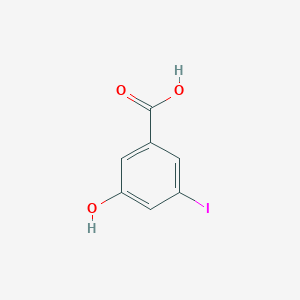
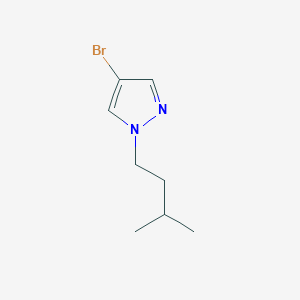
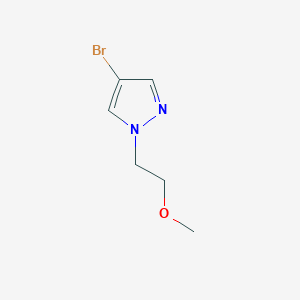
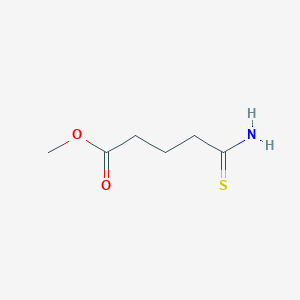
![4-Bromo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1290742.png)


